6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE
Descripción
6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is a quinoline derivative distinguished by three key structural features: a 6-fluoro substituent, a 4-methylbenzenesulfonyl group at position 4, and a thiomorpholine-4-carbonyl moiety at position 3. These substituents confer unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry. The fluorine atom enhances metabolic stability and electron-withdrawing effects, the sulfonyl group influences solubility and binding interactions, and the thiomorpholine-carbonyl moiety modulates lipophilicity and spatial orientation . This article compares this compound with structurally analogous quinoline derivatives, focusing on synthesis, biological activity, and physicochemical properties.
Propiedades
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-14-2-5-16(6-3-14)29(26,27)20-17-12-15(22)4-7-19(17)23-13-18(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQTWXJAFKGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a fluorine atom, a sulfonyl group, and a thiomorpholine moiety. The synthesis typically involves multi-step reactions that incorporate fluorination and sulfonylation techniques.
Biological Activity Overview
Research indicates that compounds within the quinoline family exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under consideration has been evaluated for its cytotoxicity against different cancer cell lines and its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduces cytokine production |
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, in vitro assays have shown that this compound can induce apoptosis in human non-small cell lung cancer (NSCLC) cells (A549), with an IC50 value indicating potent inhibitory activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Case Study: Apoptosis Induction
In a specific study, treatment of A549 cells with the compound at concentrations of 20 µM resulted in:
- Increased expression of pro-apoptotic proteins (e.g., Bax)
- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2)
- Activation of caspase-3, a key marker of apoptosis .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a quinoline core structure with specific substituents that enhance its biological activity. The presence of a fluorine atom at the 6-position and a sulfonyl group at the 4-position contributes to its unique chemical properties. The thiomorpholine moiety adds additional functionality, making it a versatile scaffold for drug design.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 6-fluoro-4-(4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline. Its effectiveness against various bacterial strains has been documented through in vitro assays. For instance:
- Case Study : A study demonstrated that derivatives of quinoline compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved the inhibition of bacterial enzyme activity, disrupting cell wall synthesis and leading to cell death .
Anticancer Properties
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
- Case Study : In vitro assays showed that this compound could inhibit the proliferation of various cancer cell lines, such as breast and lung cancer cells. The compound was found to activate apoptotic pathways, possibly through oxidative stress mechanisms .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to phosphatidylinositol 3-kinase (PI3K) pathways.
- Case Study : A recent study demonstrated that quinoline derivatives could effectively inhibit PI3K activity, which is crucial in cancer cell signaling pathways. The inhibition of this pathway can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .
Data Tables
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Quinoline Derivatives
Quinoline derivatives exhibit diverse bioactivities depending on substituent positions and functional groups. Key comparisons include:
Substituent Positioning and Electronic Effects
- 6-Fluoro Substitution : Fluorine at position 6 is a common feature in antibacterial agents (e.g., compounds in ), where it enhances binding to bacterial dihydrofolate reductase (DHFR) by stabilizing negative charge in the active site . The target compound’s 6-fluoro group likely mimics this mechanism.
- 4-Methylbenzenesulfonyl Group: This substituent shares spatial and electronic similarities with sulfonamide-containing quinolines (). Sulfonyl groups improve solubility compared to sulfonamides but may reduce membrane permeability due to increased polarity .
- This contrasts with ’s hydroxyquinoline amides, where polar groups reduced lipophilicity .
Table 1: Substituent Effects on Key Properties
*No direct activity data for the target compound; †Estimated using fragment-based methods.
Physicochemical Properties and Lipophilicity
- Lipophilicity : The thiomorpholine-carbonyl group increases logP compared to morpholine analogs (e.g., compound [33], logP ~2.8 vs. target’s ~3.2). This aligns with , where amide substituents altered logP values (1.2–4.5) .
- Solubility: The 4-methylbenzenesulfonyl group improves aqueous solubility over non-polar substituents (e.g., 4-chlorophenyl in ), but may limit cellular uptake compared to carboxylates () .
Q & A
Q. What synthetic routes are most effective for preparing 6-fluoro-4-(4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves three key steps:
Quinoline Core Formation : Use the Skraup synthesis (condensation of aniline derivatives with glycerol under acidic conditions) to construct the quinoline backbone. Modifications include substituting fluorine at position 6 via electrophilic fluorination (e.g., Selectfluor®) .
Sulfonylation : React the quinoline intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group at position 4 .
Thiomorpholine Conjugation : Attach the thiomorpholine-4-carbonyl group via nucleophilic acyl substitution using thiomorpholine-4-carbonyl chloride in the presence of a base like triethylamine .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
- Typical yields range from 40–60% after optimization .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~489.12) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values in kinase inhibition assays)?
Answer: Contradictions may arise from assay variability or compound stability. To address this:
Standardize Assay Conditions :
- Use identical enzyme sources (e.g., recombinant human kinases vs. cell lysates) .
- Control for DMSO concentration (<1%) to avoid solvent interference .
Evaluate Compound Stability :
- Perform LC-MS stability tests under assay conditions (pH, temperature) to detect degradation products .
Validate with Orthogonal Assays :
- Compare enzymatic inhibition with cellular activity (e.g., Western blot for downstream targets like Akt/mTOR) .
Q. Example Data Conflict :
| Study | IC50 (Kinase X) | Assay Type |
|---|---|---|
| A | 12 nM | Recombinant enzyme |
| B | 450 nM | Cell-based |
| Resolution : Cell permeability or off-target effects in Study B may explain discrepancies. |
Q. What strategies are recommended for elucidating the compound’s mechanism of action in CNS penetration studies?
Answer:
Blood-Brain Barrier (BBB) Penetration :
- Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability (Papp) and P-gp efflux ratios .
- In vivo brain/plasma ratio (Kp) studies in rodents (e.g., Kp >2 indicates CNS penetration) .
Target Engagement :
- Radiolabel the compound (³H or ¹⁴C) for autoradiography or PET imaging in animal models .
- Perform thermal shift assays (TSA) to identify protein targets by stabilizing binding partners .
Q. Key Findings :
- Analogous quinoline derivatives show Kp values of 5.3 in rats, suggesting favorable CNS uptake .
- Fluorine substitution enhances lipophilicity (logP ~3.5), aiding BBB penetration .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for thioredoxin reductase (TrxR) over glutathione reductase (GR)?
Answer:
Core Modifications :
- Replace the thiomorpholine group with selenomorpholine to exploit TrxR’s selenocysteine active site .
- Introduce electron-withdrawing groups (e.g., -CF3) at position 4 to enhance electrophilic reactivity toward TrxR .
Assay Design :
- Compare IC50 values for TrxR vs. GR using NADPH oxidation assays .
- Perform docking simulations (e.g., AutoDock Vina) to prioritize substituents with higher TrxR binding affinity .
Q. SAR Data Example :
| Substituent | TrxR IC50 (nM) | GR IC50 (µM) | Selectivity (GR/TrxR) |
|---|---|---|---|
| -S-morpholine | 50 | 15 | 300x |
| -Se-morpholine | 12 | 18 | 1,500x |
Methodological Challenges
Q. How should researchers address low yields in the final thiomorpholine conjugation step?
Answer:
- Activation of Carbonyl : Use coupling agents like HATU or EDCI to improve acylation efficiency .
- Solvent Optimization : Switch from dichloromethane to DMF to enhance thiomorpholine nucleophilicity .
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., sulfonamide cleavage) .
Q. What analytical approaches are critical for detecting hydrolytic degradation of the sulfonyl group?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions .
- LC-MS/MS Monitoring : Track degradation products (e.g., 4-methylbenzenesulfonic acid, m/z 171.01) .
- Kinetic Analysis : Calculate hydrolysis rate constants (k) at varying pH levels to identify stability thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
